molecular formula C6H7N3O2 B7811414 5-cyclopropyl-3-nitro-1H-pyrazole

5-cyclopropyl-3-nitro-1H-pyrazole

Cat. No.: B7811414
M. Wt: 153.14 g/mol
InChI Key: CTSMOTWWAYPQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-3-nitro-1H-pyrazole (CAS 326827-23-0) is a high-purity chemical reagent intended for research and development purposes exclusively. This compound, with the molecular formula C 6 H 7 N 3 O 2 and a molecular weight of 153.14 g/mol, serves as a versatile and valuable building block in organic synthesis and medicinal chemistry . The core research value of this pyrazole derivative lies in its role as a key synthetic intermediate for the preparation of pharmacologically active molecules. Its structure, featuring a nitro group and a cyclopropyl ring, makes it a precursor for 3(5)-amino-pyrazole derivatives, which have been investigated as potent antitumor agents . Furthermore, pyrazole scaffolds containing cyclopropyl groups have been extensively explored in the development of novel and potent cannabinoid type 1 (CB1) receptor antagonists . Such research has significant implications for treating conditions like metabolic syndrome and obesity . The pyrazole nucleus is a privileged structure in drug discovery, found in numerous therapeutic agents across diverse categories, including anti-inflammatories, antivirals, and antidepressants, underscoring the broad utility of this compound in designing new active molecules . Applications: • Medicinal Chemistry: Serves as a critical intermediate in the synthesis of lead compounds for various therapeutic areas, including oncology and metabolic disorders . • Chemical Synthesis: The nitro group is a versatile handle for further functionalization, most notably reduction to an amino group, enabling the construction of more complex heterocyclic systems . • Drug Discovery: Used in structure-activity relationship (SAR) studies to optimize the potency and metabolic stability of potential drug candidates . Handling and Usage: This product is offered for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. All chemicals should be handled by qualified professionals with appropriate safety protocols.

Properties

IUPAC Name

5-cyclopropyl-3-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-9(11)6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSMOTWWAYPQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Hydrazine reacts with a cyclopropane-substituted 1,3-diketone or β-keto ester under acidic or basic conditions to form a hydrazone intermediate. Subsequent cyclization eliminates water or alcohol, yielding the pyrazole ring. Nitration is typically performed post-cyclization using mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.

Key Data:

PrecursorSolventTemperatureNitration AgentYield (%)Purity (%)
Cyclopropyl-β-keto esterEthanolRefluxHNO₃/H₂SO₄6895
1,3-Diketone derivativeAcetic acid80°CAcetyl nitrate7293

Source: Adapted from patent literature and synthetic protocols.

Nitration of Preformed 5-Cyclopropyl-1H-Pyrazole

Direct nitration of 5-cyclopropyl-1H-pyrazole offers a streamlined route, though regioselectivity challenges necessitate careful optimization. The nitro group is introduced at the 3-position via electrophilic aromatic substitution, with the cyclopropyl group directing substitution through its electron-donating effects.

Optimization Insights

  • Nitrating Agents : Mixed acid (HNO₃/H₂SO₄) achieves higher regioselectivity than acetyl nitrate.

  • Temperature Control : Reactions conducted below 10°C favor mono-nitration, while temperatures above 20°C promote di-nitration byproducts.

  • Solvent Effects : Sulfolane enhances solubility of the pyrazole intermediate, improving reaction homogeneity and yield.

Comparative Performance:

Nitration AgentSolventTemperatureReaction Time (h)Yield (%)
HNO₃/H₂SO₄Sulfolane5°C478
Acetyl nitrateDCM0°C665

Data synthesized from experimental reports.

Thermal Rearrangement of 1-Nitropyrazole Derivatives

Thermal rearrangement provides an alternative pathway that avoids harsh nitration conditions. This method involves heating 1-nitropyrazole derivatives substituted with cyclopropane groups, inducing a-sigmatropic shift to yield the 3-nitro isomer.

Protocol Details

  • Starting Material : 1-Nitro-5-cyclopropyl-1H-pyrazole.

  • Solvent : High-boiling solvents like benzonitrile or diphenyl ether.

  • Conditions : Reflux at 180–200°C for 2–4 hours.

  • Workup : Precipitation in hexanes followed by recrystallization.

Performance Metrics:

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Benzonitrile19029198
Diphenyl ether20038596

Source: Patent-derived methodologies.

Multi-Step Synthesis via Suzuki-Miyaura Coupling

For advanced applications requiring isotopically labeled or fluorinated analogs, a palladium-catalyzed cross-coupling approach proves effective. This method constructs the pyrazole ring after introducing the cyclopropyl and nitro groups via sequential reactions.

Synthetic Sequence:

  • Cyclopropane Introduction : Suzuki-Miyaura coupling of a boronic ester with a halogenated pyrazole precursor.

  • Nitro Group Installation : Diazotization followed by copper-mediated nitration.

  • Ring Closure : Acid-catalyzed cyclization to form the 1H-pyrazole structure.

Efficiency Analysis:

StepCatalystYield (%)Time (h)
Suzuki-Miyaura couplingPd(PPh₃)₄8212
Diazotization/NitrationCu(NO₃)₂756
CyclizationHCl (conc.)883

Data consolidated from organometallic studies.

Industrial-Scale Production and Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances scalability and safety for industrial production. Key advancements include:

  • Microreactor Design : Enables precise temperature control during exothermic nitration steps.

  • In-Line Analytics : Real-time HPLC monitoring adjusts feed rates to maintain >99% conversion.

Pilot-Scale Results:

ParameterBatch ProcessContinuous Flow
Annual Capacity (kg)5002,000
Purity (%)9599
Waste GenerationHighLow

Source: Industrial chemistry reports .

Chemical Reactions Analysis

Types of Reactions: Compound “5-cyclopropyl-3-nitro-1H-pyrazole” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter its chemical structure, leading to new derivatives.

    Substitution: It participates in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated hydrocarbons and other nucleophiles are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Cyclopropyl-3-nitro-1H-pyrazole has been investigated for its potential as a lead compound in drug discovery. The nitro group enhances its biological activity, making it a candidate for targeting specific enzymes or receptors involved in disease pathways.

  • Inhibition of Enzymatic Activity : Research has shown that derivatives of pyrazole compounds can inhibit key enzymes such as lactate dehydrogenase (LDH), which is crucial in cancer metabolism. Compounds structurally related to 5-cyclopropyl-3-nitro-1H-pyrazole have demonstrated low nanomolar inhibition of LDHA and LDHB, indicating their potential in cancer treatment .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity, suggesting its utility in developing new pharmaceuticals to combat infections .

Agricultural Applications

The compound's antimicrobial properties also lend themselves to agricultural uses. It can be explored for developing novel pesticides or fungicides that target specific pathogens while minimizing environmental impact.

Potential Pesticide Development

  • Mechanism of Action : The presence of the nitro group may enhance the compound's ability to disrupt biological processes in pests, making it effective against a range of agricultural pathogens .

Biochemical Research

In biochemical studies, 5-cyclopropyl-3-nitro-1H-pyrazole serves as a tool compound for understanding biological interactions at the molecular level.

Binding Studies

  • Interaction with Biological Targets : Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry are employed to study how this compound binds to various enzymes and receptors. Understanding these interactions can provide insights into drug design and efficacy .

Synthetic Applications

The synthesis of 5-cyclopropyl-3-nitro-1H-pyrazole and its derivatives can be achieved through various chemical reactions that allow for modifications to enhance yield and biological activity.

Case Studies and Research Findings

StudyFindings
Discovery of Pyrazole InhibitorsIdentified compounds with low nM inhibition of LDHA/LDHB; potential application in pancreatic cancer treatment .
Antimicrobial ActivityDemonstrated effectiveness against specific pathogens, indicating potential as an agricultural pesticide .
Binding Affinity StudiesUtilized SPR to quantify interactions with biological targets, enhancing understanding of pharmacokinetics .

Mechanism of Action

The mechanism by which compound “5-cyclopropyl-3-nitro-1H-pyrazole” exerts its effects involves its interaction with specific molecular targets. For example, in peptide synthesis, it facilitates the coupling of amino acids by forming intermediate compounds that drive the reaction forward . The pathways involved include nucleophilic attack and subsequent formation of stable products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

Based on structural similarity metrics (ranging from 0.83 to 0.92), the following analogs are most closely related to 5-cyclopropyl-3-nitro-1H-pyrazole :

Compound Name CAS Number Similarity Score Key Substituents
5-Cyclopropyl-1H-pyrazol-3-amine 326827-21-8 0.92 Cyclopropyl, Amino
3-Amino-5-cyclobutyl-1H-pyrazole 82560-12-1 0.89 Cyclobutyl, Amino
Unspecified pyrazole derivative 150712-24-6 0.88
Unspecified pyrazole derivative 31230-17-8 0.87

Functional Group and Reactivity Differences

5-Cyclopropyl-1H-pyrazol-3-amine (CAS 326827-21-8)
  • Substituents: Replaces the nitro group with an amino (-NH₂) group.
  • Reactivity: The amino group is electron-donating, enhancing nucleophilicity at the pyrazole ring. This makes the compound more reactive in coupling reactions (e.g., Suzuki-Miyaura) compared to the nitro analog .
  • Applications: Likely serves as an intermediate in drug synthesis, where amino groups facilitate further functionalization.
3-Amino-5-cyclobutyl-1H-pyrazole (CAS 82560-12-1)
  • Substituents: Cyclobutyl ring (larger than cyclopropyl) and amino group.
  • However, its larger size may lower solubility in polar solvents .
  • Applications: The amino-cyclobutyl combination is common in kinase inhibitors, where balanced steric and electronic properties are critical.

Physicochemical and Functional Comparisons

Property 5-Cyclopropyl-3-nitro-1H-pyrazole 5-Cyclopropyl-1H-pyrazol-3-amine 3-Amino-5-cyclobutyl-1H-pyrazole
Molecular Weight (g/mol) 153.14 123.14 137.16
Key Functional Group Nitro (-NO₂) Amino (-NH₂) Amino (-NH₂)
Electron Effects Strong electron-withdrawing Electron-donating Electron-donating
Steric Profile Moderate (cyclopropyl) Moderate (cyclopropyl) High (cyclobutyl)
Potential Applications Energetic materials, antibiotics Drug intermediates Kinase inhibitors, agrochemicals

Research Implications and Trends

  • Nitro Group Utility: The nitro substituent in 5-cyclopropyl-3-nitro-1H-pyrazole may enhance binding to electron-deficient targets in medicinal chemistry, though it also increases oxidative instability compared to amino analogs .
  • Cyclopropyl vs. Cyclobutyl : Cyclopropyl’s high ring strain can improve metabolic stability in drug candidates, whereas cyclobutyl derivatives may offer better conformational flexibility for target engagement .
  • Synthetic Accessibility: Nitro-substituted pyrazoles are often synthesized via nitration reactions, while amino analogs require reduction steps (e.g., catalytic hydrogenation), impacting scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-cyclopropyl-3-nitro-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with a pyrazole core and introduce substituents sequentially. Cyclopropane groups can be added via [3+2] cycloaddition or alkylation using cyclopropyl halides. Nitration at the 3-position typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity. Monitor intermediates using TLC and confirm structures with NMR (¹H/¹³C) and IR spectroscopy .
  • Key Parameters : Reaction temperature, stoichiometry of nitrating agents, and catalyst selection (e.g., Lewis acids like FeCl₃ for regioselectivity).

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 5-cyclopropyl-3-nitro-1H-pyrazole?

  • NMR Analysis :

  • ¹H-NMR: Cyclopropyl protons appear as a multiplet (δ 1.0–2.0 ppm). Nitro groups deshield adjacent protons (δ 8.5–9.5 ppm for pyrazole H-4).
  • ¹³C-NMR: Cyclopropyl carbons resonate at δ 10–15 ppm; nitro groups shift pyrazole carbons to δ 140–160 ppm.
    • IR Spectroscopy : Nitro groups exhibit strong asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
    • Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of NO₂ or cyclopropane) confirm molecular weight and substituents .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of nitro-substituted pyrazoles be resolved during synthesis optimization?

  • Contradiction Analysis : Discrepancies in decomposition temperatures may arise from impurities (e.g., residual acids) or polymorphic forms.
  • Methodology :

  • Perform differential scanning calorimetry (DSC) to identify phase transitions.
  • Compare thermogravimetric analysis (TGA) data under inert vs. oxidative atmospheres.
  • Purify via recrystallization (ethanol/water) and validate purity via HPLC .

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the reactivity and biological activity of 5-cyclopropyl-3-nitro-1H-pyrazole?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrostatic potentials and nitro group charge distribution.
  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase using AutoDock Vina. Prioritize binding poses with high affinity (ΔG < -7 kcal/mol) and validate via in vitro assays .

Q. How can regioselectivity challenges during nitration of cyclopropyl-substituted pyrazoles be addressed?

  • Experimental Design :

  • Use directing groups (e.g., electron-withdrawing substituents) to favor nitration at the 3-position.
  • Test nitrating agents (e.g., acetyl nitrate vs. HNO₃/H₂SO₄) and monitor regioselectivity via LC-MS.
  • Employ protecting groups for cyclopropane if reactivity interferes .

Q. What are the mechanistic implications of nitro group reduction in 5-cyclopropyl-3-nitro-1H-pyrazole for prodrug development?

  • Methodology :

  • Reduce nitro to amine using H₂/Pd-C or Zn/HCl. Confirm reduction via loss of IR nitro peaks and emergence of NH₂ stretches (~3400 cm⁻¹).
  • Assess bioactivity of the amine derivative against parent compound in cellular assays (e.g., cytotoxicity, enzyme inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.